molecular formula C30H50O2 B1154516 29-Hydroxyfriedelan-3-one CAS No. 39903-21-4

29-Hydroxyfriedelan-3-one

Cat. No.: B1154516
CAS No.: 39903-21-4
M. Wt: 442.7 g/mol
InChI Key:
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Description

29-Hydroxyfriedelan-3-one: is a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O₂. This compound is a derivative of friedelin (friedelan-3-one) and is characterized by the presence of a hydroxyl group at the 29th position. It is originally isolated from the plant species Tripterygium hypoglaucum . Friedelane triterpenoids, including this compound, are known for their diverse biological activities and are found in various plant families such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae .

Biochemical Analysis

Biochemical Properties

29-Hydroxyfriedelan-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with carbonic anhydrase enzymes, where this compound has been shown to modulate their activity . This modulation occurs through binding interactions at specific amino acid residues within the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function . Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines . It also affects cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity . For example, its interaction with carbonic anhydrase enzymes involves binding to the enzyme’s active site, resulting in either inhibition or activation of the enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Degradation of the compound over time can lead to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell . For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of binding proteins that can sequester it within certain cellular regions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism . Its localization to other organelles, such as the endoplasmic reticulum and the nucleus, can also impact its activity and the cellular processes it regulates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 29-Hydroxyfriedelan-3-one typically involves the hydroxylation of friedelin. Friedelin can be extracted from natural sources using methods such as ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis . The hydroxylation process can be achieved using reagents like osmium tetroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the 29th position.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches such as the use of genetically engineered yeast. CRISPR/Cas9 technology and gene overexpression plasmids can be employed to enhance the production of friedelin, which can then be hydroxylated to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 29-Hydroxyfriedelan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 29th position can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group at the 3rd position can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to form esters or ethers.

Major Products Formed:

    Oxidation: Formation of 29-oxo-friedelan-3-one or 29-carboxy-friedelan-3-one.

    Reduction: Formation of 3-hydroxyfriedelan-29-one.

    Substitution: Formation of 29-alkoxyfriedelan-3-one or 29-acyloxyfriedelan-3-one.

Properties

IUPAC Name

(4R,4aS,6aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-20-21(32)8-9-22-27(20,4)11-10-23-28(22,5)15-17-30(7)24-18-25(2,19-31)12-13-26(24,3)14-16-29(23,30)6/h20,22-24,31H,8-19H2,1-7H3/t20-,22+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOCHKKFDYTOII-MGIZKUGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)CO)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311302
Record name 3-Oxo-29-hydroxyfriedelane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39903-21-4
Record name 3-Oxo-29-hydroxyfriedelane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39903-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-29-hydroxyfriedelane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential cytotoxic mechanisms of action of 29-hydroxyfriedelan-3-one and similar quinone-methide triterpenoids?

A1: While this compound itself hasn't been extensively studied for this specific mechanism, research on related quinone-methide triterpenoids like tingenone and netzahualcoyonol suggests they might exert cytotoxic effects through interaction with DNA. Molecular orbital calculations indicate that these compounds could quasi-intercalate with DNA, followed by nucleophilic addition of DNA bases to the triterpenoid structure at carbon-6. [] Further research is needed to confirm if this compound shares this mechanism.

Q2: From which plant sources has this compound been isolated?

A2: this compound has been identified in several plant species. It has been isolated from the bark of Salacia petenensis, a plant traditionally used for its antibacterial and cytotoxic properties. [] Additionally, it has been found in various parts of Maytenus guianensis, a tree native to the Amazon rainforest known for its diverse therapeutic applications. [] This highlights the presence of this compound in plants traditionally used for medicinal purposes, warranting further investigation into its bioactivity.

Q3: Are there any synthetic modifications being explored for this compound and what is their purpose?

A4: While specific structure-activity relationship studies on this compound are limited in the available literature, researchers are actively exploring the synthesis and antibacterial evaluation of its derivatives. [] This suggests an interest in understanding how structural modifications can impact the compound's biological activity, potentially leading to the development of more potent or targeted antibacterial agents.

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